molecular formula C11H14N4O5 B13855590 3'-O-Acetyl-5'-Des(hydroxymethyl)-5'-carboxymethyl Decitabine

3'-O-Acetyl-5'-Des(hydroxymethyl)-5'-carboxymethyl Decitabine

Cat. No.: B13855590
M. Wt: 282.25 g/mol
InChI Key: FKMGRLBBZBCUOO-DJLDLDEBSA-N
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Description

3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine is a derivative of Decitabine, a well-known nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia

Preparation Methods

The synthesis of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine involves multiple steps, including the protection and deprotection of functional groups, as well as selective acetylation and carboxymethylation. The industrial production methods typically involve the following steps:

    Protection of the hydroxyl groups: This step involves the use of protecting groups to prevent unwanted reactions at the hydroxyl sites.

    Selective acetylation: The 3’-hydroxyl group is selectively acetylated using acetic anhydride in the presence of a base such as pyridine.

    Des(hydroxymethylation): The removal of the hydroxymethyl group is achieved through a series of oxidation and reduction reactions.

Chemical Reactions Analysis

3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl and carboxymethyl groups using reagents such as sodium methoxide or ammonia.

    Hydrolysis: The acetyl and carboxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl and carboxyl groups.

The major products formed from these reactions include the deprotected hydroxyl and carboxyl derivatives, as well as various substituted analogs.

Scientific Research Applications

3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential effects on DNA methylation and gene expression, making it a valuable tool in epigenetics research.

    Medicine: It is investigated for its potential therapeutic effects in the treatment of cancer and other diseases, particularly those involving abnormal DNA methylation.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferases, leading to hypomethylation of DNA. This results in the reactivation of silenced genes and the induction of cell differentiation and apoptosis. The molecular targets include DNA methyltransferases and various signaling pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine can be compared with other nucleoside analogs such as:

    Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Azacitidine: Another nucleoside analog with similar applications in cancer therapy.

    Cytarabine: A nucleoside analog used in the treatment of acute myeloid leukemia and other hematological malignancies.

The uniqueness of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine lies in its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

[(2S,3S,5R)-2-acetyl-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H14N4O5/c1-5(16)9-7(19-6(2)17)3-8(20-9)15-4-13-10(12)14-11(15)18/h4,7-9H,3H2,1-2H3,(H2,12,14,18)/t7-,8+,9+/m0/s1

InChI Key

FKMGRLBBZBCUOO-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C[C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C

Canonical SMILES

CC(=O)C1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C

Origin of Product

United States

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